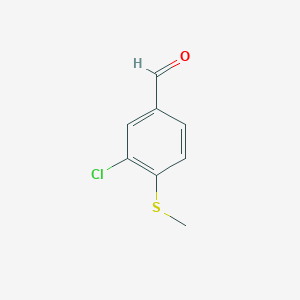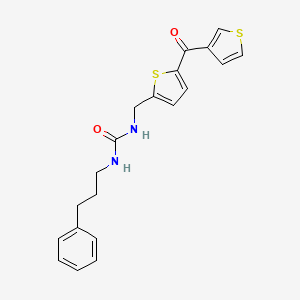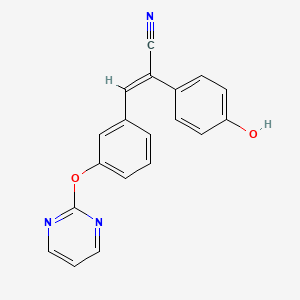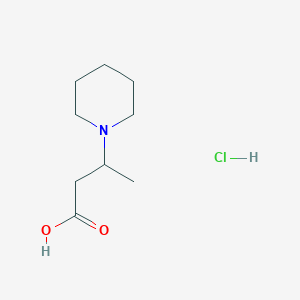
3-氯-4-(甲硫基)苯甲醛
描述
Synthesis Analysis
The synthesis of benzaldehyde derivatives can involve different starting materials and reagents. For example, one paper describes the preparation of a compound from the reaction of isothiochroman-4-one with benzaldehyde in the presence of HCl, indicating that acid-catalyzed condensation reactions may be relevant for synthesizing similar compounds . Another paper mentions a multi-step reaction for synthesizing a benzaldehyde derivative, suggesting that complex synthetic routes may be required for certain derivatives . Although these methods are not directly applicable to 3-Chloro-4-(methylthio)benzaldehyde, they highlight the versatility of synthetic approaches for benzaldehyde derivatives.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often determined using techniques such as IR, NMR, and X-ray crystallography . These techniques can reveal the geometry of the molecule, the presence of intramolecular hydrogen bonding, and the overall conformation of the compound. For instance, one study found that the bicyclic ring of an isothiochroman-4-one derivative does not adopt a planar geometry, which could be relevant when considering the steric effects of substituents on the benzaldehyde ring .
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives can be influenced by the substituents on the benzene ring. For example, the regioselective protection of hydroxyl groups on a dihydroxy-benzaldehyde derivative was achieved using various protecting groups, indicating that selective modifications of the molecule are possible . Additionally, the use of Vilsmeier reagent in the synthesis of heterocyclic beta-chlorovinyl aldehydes suggests that chlorination reactions are feasible for these types of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be deduced from their molecular structure and the nature of their substituents. The crystallographic data provided in the papers indicate that these compounds can crystallize in different space groups and exhibit varying unit cell parameters . The presence of specific functional groups, such as methoxy or methylthio groups, can affect properties like solubility, melting point, and reactivity. However, without specific data on 3-Chloro-4-(methylthio)benzaldehyde, we can only infer that its properties would be consistent with those of similar benzaldehyde derivatives.
科学研究应用
小标题配合物的合成和光学性质
与3-氯-4-(甲硫基)苯甲醛在结构上相关的化合物4-甲基(甲氧基或氯)苯甲醛,被用于合成具有取代2-苯乙烯基-8-喹啉醇的铝和锌配合物。这些配合物表现出增强的热稳定性和可加工性,可溶于普通有机溶剂。值得注意的是,这些配合物发出蓝绿光,其光致发光(PL)最大值在513-576纳米,这一特性可能对需要发光和热稳定性的应用很有用(Barberis & Mikroyannidis, 2006)。
催化和有机合成
小标题催化应用和有机合成
3-氯-4-(甲硫基)苯甲醛及其衍生物已被探索用于各种催化和合成应用。例如:
催化氧化:一项研究表明中孔Ti-SBA-15的氧化性能增强,用于将苯甲醇转化为苯甲醛,表明相关化合物在催化和工业化学中的潜在用途(Sharma, Soni, & Dalai, 2012)。
席夫碱形成:合成了4-(甲硫基)苯甲醛衍生物的席夫碱,并显示出显着的抗菌、抗氧化和细胞毒性,表明它们在制药和生物医学应用中的潜力(Karthik et al., 2016)。
一步合成:该化合物已参与5-芳基恶唑烷酮的新型酸催化重排,证明了其在复杂有机分子一步合成中的用途(Moshkin & Sosnovskikh, 2013)。
合成中间体:3-乙酰-4-甲硫基喹啉-2(1H)-酮,一种相关化合物,作为各种喹啉酮合成的合成中间体,表明此类化合物在合成有机化学中的作用(Hassan, Othman, & Abass, 2013)。
安全和危害
The safety information for 3-Chloro-4-(methylthio)benzaldehyde includes hazard statements H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and not eating, drinking or smoking when using this product .
属性
IUPAC Name |
3-chloro-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPOJFNFLYALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)
![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)

![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)

![Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate](/img/structure/B2547810.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547812.png)


![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)
![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)